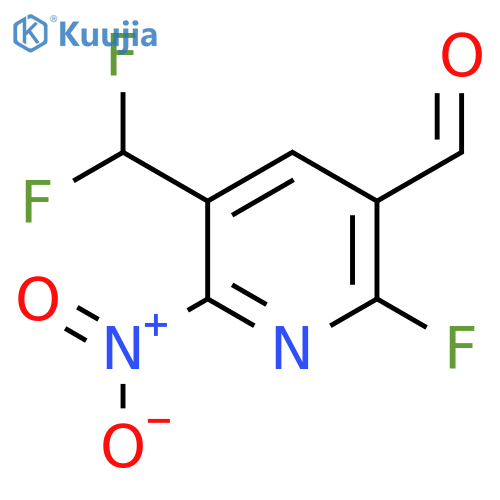Cas no 1806988-20-4 (3-(Difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxaldehyde)

1806988-20-4 structure
商品名:3-(Difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxaldehyde
CAS番号:1806988-20-4
MF:C7H3F3N2O3
メガワット:220.105531930923
CID:4805817
3-(Difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-(Difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxaldehyde
-
- インチ: 1S/C7H3F3N2O3/c8-5(9)4-1-3(2-13)6(10)11-7(4)12(14)15/h1-2,5H
- InChIKey: RYIMIJNVMOGBQQ-UHFFFAOYSA-N
- ほほえんだ: FC(C1C([N+](=O)[O-])=NC(=C(C=O)C=1)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 258
- トポロジー分子極性表面積: 75.8
- 疎水性パラメータ計算基準値(XlogP): 1.5
3-(Difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029032646-500mg |
3-(Difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxaldehyde |
1806988-20-4 | 95% | 500mg |
$1,802.95 | 2022-03-31 | |
| Alichem | A029032646-250mg |
3-(Difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxaldehyde |
1806988-20-4 | 95% | 250mg |
$1,048.60 | 2022-03-31 | |
| Alichem | A029032646-1g |
3-(Difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxaldehyde |
1806988-20-4 | 95% | 1g |
$3,068.70 | 2022-03-31 |
3-(Difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxaldehyde 関連文献
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
1806988-20-4 (3-(Difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxaldehyde) 関連製品
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 557-08-4(10-Undecenoic acid zinc salt)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

TAIXING JOXIN BIO-TEC CO.,LTD.
ゴールドメンバー
中国のサプライヤー
大量
